molecular formula C9H6N2 B1625603 Indolizine-3-carbonitrile CAS No. 72090-73-4

Indolizine-3-carbonitrile

Cat. No. B1625603
CAS RN: 72090-73-4
M. Wt: 142.16 g/mol
InChI Key: ZQFYRTIHICGMCG-UHFFFAOYSA-N
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Description

Indolizine-3-carbonitrile is a nitrogen-containing heterocycle . It has potential biological activities and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

Indolizine-3-carbonitrile can be synthesized by a 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt (II) dichromate or manganese (IV) oxide . This method utilizes convenient conditions and inexpensive reagents, and gives products in good to high yields .


Molecular Structure Analysis

Indolizine is a 10-π electron system . It is isoelectronic with indole and represents a group of heterocyclic compounds structurally related to purines .


Chemical Reactions Analysis

Indolizine derivatives have been synthesized using various methods. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Scientific Research Applications

Phosphatase Inhibitors

Indolizine-3-carbonitrile derivatives have been synthesized and studied for their activity against MPtpA/MPtpB phosphatases, which play a significant role in infectious diseases. The solid-phase synthesis of these derivatives highlights the potential of indolizine-3-carbonitrile in medicinal applications (Weide et al., 2006).

Anticancer Activity

Research has demonstrated that indolizine derivatives, specifically pyrido[2,3-b]indolizine derivatives, exhibit effectiveness against colorectal cancer cell lines. These compounds, particularly those with hydroxyl groups on the aromatic substituent, show significant potential as anticancer agents (Boot et al., 2014).

Domino Synthesis Protocol

Indolizine-1-carbonitriles have been synthesized using a domino protocol involving aldehydes, isocyanides, and 2-pyridylacetonitrile. This method facilitates the creation of indolizine derivatives with high selectivity and yields, expanding the versatility of indolizine-3-carbonitrile in chemical synthesis (Atar et al., 2020).

Cycloadditions and Formation of Cyclazines

Studies on the reactions of indolizine-3-carbonitriles with dimethyl acetylenedicarboxylate reveal the formation of [2.2.3]cyclazines and 1 : 2 adducts, which are crucial for advancing synthetic methods and understanding reaction mechanisms (Matsumoto et al., 1992).

Anti-Microbial Agents

A study demonstrated the effectiveness of novel indolizine-1-carbonitrile derivatives as potential anti-microbial agents, highlighting the compound's significance in addressing microbial resistance (Faghih-Mirzaei et al., 2018).

Regioselective Annulation

Research on the regioselective annulation approach to 5-acylindolizine-7-carbonitriles showcases the potential of indolizine-3-carbonitrile in generating poly-substituted pyridines, a significant stride in organic synthesis (Kim et al., 2021).

Modular Synthesis of Polysubstituted Indolizines

A study outlined a method for the N-alkylation of pyridines with cyanohydrin triflates or α-halonitriles to produce 1-(1-cyanoalkyl)pyridinium salts, leading to polysubstituted indolizines. This research contributes to the diversity of indolizine derivatives (Kucukdisli & Opatz, 2012).

Recyclable Catalyst for Indolizine Synthesis

The use of KF/Al2O3 as a recyclable catalyst for the synthesis of indolizine-1-carbonitrile derivatives emphasizes the compound's role in green chemistry and efficient synthesis methods (Abaszadeh & Seifi, 2017).

Synthesis of Agrochemicals

Indolizine-3-carbonitriles have been synthesized for potential use in agrochemicals, displaying the compound's versatility in various industrial applications (Wang et al., 1999).

Safety And Hazards

Indolizine-3-carbonitrile is considered hazardous. It causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . The future directions could involve developing novel approaches for the synthesis of indolizine and its derivatives .

properties

IUPAC Name

indolizine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFYRTIHICGMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(N2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501495
Record name Indolizine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizine-3-carbonitrile

CAS RN

72090-73-4
Record name Indolizine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
K Matsumoto, T Uchida, H Yoshida, M Toda… - Journal of the Chemical …, 1992 - pubs.rsc.org
… Indolizine-3-carbonitrile la when heated with an excess of … In contrast to these results, indolizine-3-carbonitrile la when … Similarly, the indolizine-3carbonitrile lb-d gave the 1:2 adducts in …
Number of citations: 15 pubs.rsc.org
Y Tominaga, Y Shiroshita… - Journal of heterocyclic …, 1988 - Wiley Online Library
… ethanol gave two 1,5-cyclization products, 2-methylthioindolizine-3-carbonitrile (3a) and 2-… indolizine-3-carbonitrile. In a similar manner, 3-methyl-1-cyanomethylpyridinium chlo- …
Number of citations: 22 onlinelibrary.wiley.com
A Kakehi, K Kitajima, S Ito… - … Section C: Crystal …, 1997 - scripts.iucr.org
… The indolizine and pyrano[3,2-a]indolizine skeletons of 10-ethyl-2-oxo-2H-pyrano[3,2-a]indolizine-3-carbonitrile, C 14 H 10 N 2 O 2 , are planar [mean deviations 0.003 (2) and 0.019 (2…
Number of citations: 5 scripts.iucr.org
A Raghuvanshi, AK Jha, A Sharma… - … A European Journal, 2017 - Wiley Online Library
… B10 was identified as 4-(methylthio)-2-oxo-5,6-dihydro-2H-pyrano[3,2-g]indolizine-3-carbonitrile9 (not reported prior to this study) and gave bright-green fluorescence in solution (DMSO…
M Kucukdisli, T Opatz - European Journal of Organic Chemistry, 2012 - Wiley Online Library
… 1-Ethyl-2-(naphthalen-2-yl)indolizine-3-carbonitrile (6b): The title compound was prepared according to general procedure C from 5 (100 mg, 0.50 mmol) and (E)-2-(2-nitrobut-1-enyl)…
A Goel, AK Jha - 2019 - nopr.niscpr.res.in
… (6H,12H-5,11-methanodibenzo[b,f]diazocineylene)-di(p-ethenyl-N-methyl-pyridinium)ditosylate (DMDPS) and 4-(methylthio)-2-oxo-5,6-dihydro-2Hpyrano[3,2-g]indolizine-3-carbonitrile …
Number of citations: 2 nopr.niscpr.res.in
ML Bode - 1994 - core.ac.uk
… Synthesis of indolizine-3-carbonitrile derivatives 63c by reaction of N-cyanomethylpyridinium N-ylides 61c with suitably substituted ethylene compounds, has been reported. Similar …
Number of citations: 3 core.ac.uk
VA Motornov, AA Tabolin, YV Nelyubina… - Organic & …, 2019 - pubs.rsc.org
A general method for the synthesis of substituted indolizines by copper(II) acetate-promoted oxidative [3 + 2]-annulation of α-fluoronitroalkenes with in situ generated pyridinium ylides …
Number of citations: 49 pubs.rsc.org
A Kakehi, H Suga, H Okuno, M Okuhara… - Chemical and …, 2007 - jstage.jst.go.jp
… 1-Benzoylthio-2-(ethylthio)indolizine-3-carbonitrile (4b): From 1b and phenacyl bromide (2), … 1-Benzoylthio-2-(benzylthio)indolizine-3-carbonitrile (4c): From 1c and 2, colorless needles (…
Number of citations: 10 www.jstage.jst.go.jp
M Kücükdisli - 2015 - openscience.ub.uni-mainz.de
Indolizines and pyrroles are considered as “privileged” structures since their skeletons were found in many biologically active natural products and they possess a wide range of …
Number of citations: 2 openscience.ub.uni-mainz.de

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